molecular formula C14H18N2O4 B11497118 Methyl 4-(4-methylpiperidin-1-yl)-3-nitrobenzoate

Methyl 4-(4-methylpiperidin-1-yl)-3-nitrobenzoate

Cat. No.: B11497118
M. Wt: 278.30 g/mol
InChI Key: WSROZFZIUQKNBE-UHFFFAOYSA-N
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Description

Methyl 4-(4-methylpiperidin-1-yl)-3-nitrobenzoate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-methylpiperidin-1-yl)-3-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of methyl benzoate to form methyl 3-nitrobenzoate, followed by a nucleophilic substitution reaction with 4-methylpiperidine. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-methylpiperidin-1-yl)-3-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: 4-(4-methylpiperidin-1-yl)-3-aminobenzoate.

    Reduction: 4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Methyl 4-(4-methylpiperidin-1-yl)-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmacological agent due to its piperidine moiety.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-(4-methylpiperidin-1-yl)-3-nitrobenzoate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylpiperidin-1-yl)aniline: Similar structure but lacks the ester and nitro groups.

    4-Methylpiperidin-1-yl-1,3,5-triazine: Contains a triazine ring instead of a benzoate moiety.

    N-(acridin-9-yl)-2-(4-methylpiperidin-1-yl)acetamide: Contains an acridine moiety instead of a benzoate group.

Uniqueness

Methyl 4-(4-methylpiperidin-1-yl)-3-nitrobenzoate is unique due to the presence of both the nitro and ester groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups with the piperidine ring makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

IUPAC Name

methyl 4-(4-methylpiperidin-1-yl)-3-nitrobenzoate

InChI

InChI=1S/C14H18N2O4/c1-10-5-7-15(8-6-10)12-4-3-11(14(17)20-2)9-13(12)16(18)19/h3-4,9-10H,5-8H2,1-2H3

InChI Key

WSROZFZIUQKNBE-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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